molecular formula C15H19F2N3O2 B6499094 N-(2,4-difluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 953224-06-1

N-(2,4-difluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B6499094
CAS No.: 953224-06-1
M. Wt: 311.33 g/mol
InChI Key: MTVHPAGCXLAALR-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a piperidinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves the following steps:

  • Formation of the Ethanediamide Backbone: : The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.

  • Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2,4-difluorobenzene derivative with a suitable nucleophile, such as an amine or an alcohol, under conditions that promote substitution.

  • Attachment of the Piperidinylmethyl Group: : The piperidinylmethyl group can be attached through a reductive amination reaction. This involves the reaction of a piperidine derivative with formaldehyde or a similar aldehyde, followed by reduction with a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can occur at the difluorophenyl group, potentially leading to the formation of partially or fully reduced aromatic rings.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Partially or fully reduced aromatic rings.

    Substitution: Substituted aromatic compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

  • Biology: : The compound may serve as a probe or ligand in biochemical studies, particularly those involving receptor-ligand interactions or enzyme inhibition.

  • Industry: : The compound could be used in the development of new polymers or other materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The difluorophenyl group can enhance binding affinity and specificity, while the piperidinylmethyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]methanediamide: Similar structure but with a methanediamide backbone.

    N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]propanediamide: Similar structure but with a propanediamide backbone.

Uniqueness

N-(2,4-difluorophenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and binding affinity, while the piperidinylmethyl group provides flexibility and potential for interaction with biological targets.

This compound’s unique structure makes it a valuable tool in various fields of research, offering opportunities for the development of new materials, pharmaceuticals, and biochemical probes.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O2/c1-20-6-4-10(5-7-20)9-18-14(21)15(22)19-13-3-2-11(16)8-12(13)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVHPAGCXLAALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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